{2-Oxaspiro[4.4]nonan-3-yl}methanol
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Overview
Description
{2-Oxaspiro[4.4]nonan-3-yl}methanol is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol It is characterized by a spirocyclic structure, which includes an oxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxaspiro[4One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxaspiro ring, followed by functionalization to introduce the methanol group .
Industrial Production Methods
Industrial production methods for {2-Oxaspiro[4.4]nonan-3-yl}methanol may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity . These methods often require specialized equipment and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
{2-Oxaspiro[4.4]nonan-3-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce different alcohol derivatives.
Scientific Research Applications
{2-Oxaspiro[4.4]nonan-3-yl}methanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving spirocyclic structures and their biological activities.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {2-Oxaspiro[4.4]nonan-3-yl}methanol involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as its role in chemical reactions or its biological activity. Detailed studies are required to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
{2-Azaspiro[4.4]nonan-3-yl}methanol: This compound has a similar spirocyclic structure but contains a nitrogen atom in place of the oxygen atom in the oxaspiro ring.
{2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl chloride: This derivative contains a methanesulfonyl chloride group instead of the methanol group.
Uniqueness
The uniqueness of {2-Oxaspiro[4.4]nonan-3-yl}methanol lies in its specific structural features, such as the oxaspiro ring system and the presence of the methanol group. These features confer distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-oxaspiro[4.4]nonan-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8,10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXPWCOLRNYNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(OC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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